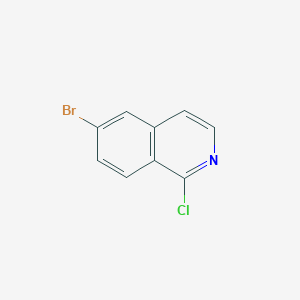

6-Bromo-1-chloroisoquinoline

Description

Properties

IUPAC Name |

6-bromo-1-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAHGGQULSSGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623869 | |

| Record name | 6-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205055-63-6 | |

| Record name | 6-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1-chloro-isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-1-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1-chloroisoquinoline is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural features, including the reactive chloro and bromo substituents on the isoquinoline scaffold, make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties of 6-Bromo-1-chloroisoquinoline, including its physicochemical characteristics, spectral data, synthesis protocols, and its emerging role in drug discovery, particularly in the development of novel anticancer agents.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | [2] |

| Molecular Weight | 242.50 g/mol | [2] |

| CAS Number | 205055-63-6 | [2] |

| Appearance | Light yellow to pale yellow solid | [1] |

| Purity | ≥ 97% (HPLC) | |

| Melting Point | Data not available for 6-Bromo-1-chloroisoquinoline. (Isomer 1-Bromo-6-chloroisoquinoline: 71-75 °C) | |

| Boiling Point | Data not available for 6-Bromo-1-chloroisoquinoline. (Related compound 1-Chloroisoquinoline: 274-275 °C at 768 mmHg) | |

| Solubility | Slightly soluble in organic solvents such as ethanol and acetone. | |

| Storage | Store at 0-8 °C or room temperature in a dry, sealed container. | [3] |

Spectroscopic Data

Detailed experimental spectral data for 6-Bromo-1-chloroisoquinoline is not extensively documented. However, based on the analysis of related compounds, the following characteristic spectral features can be anticipated.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the five aromatic protons on the isoquinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom at the 1-position, and the bromine atom at the 6-position.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the isoquinoline core. The carbons attached to the electronegative chlorine and bromine atoms (C-1 and C-6) are expected to be shifted downfield.

FT-IR Spectroscopy (Predicted)

The infrared spectrum will likely exhibit characteristic absorption bands for the C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C and C=N stretching vibrations of the isoquinoline ring (in the 1620-1490 cm⁻¹ region), and a C-Br stretching vibration (around 680 cm⁻¹).[4]

Mass Spectrometry

Mass spectrometry data for 6-Bromo-1-chloroisoquinoline shows the expected molecular ion peaks.[1] Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion and fragments containing these halogens.

| Ion | m/z | Source |

| [M+H]⁺ | 241, 243 | [1] |

Synthesis and Experimental Protocols

6-Bromo-1-chloroisoquinoline is typically synthesized from readily available precursors such as 6-bromo-1-hydroxyisoquinoline or 6-bromoisoquinoline N-oxide.

Synthesis from 6-Bromo-1-hydroxyisoquinoline

A common and efficient method involves the chlorination of 6-bromo-1-hydroxyisoquinoline using phosphorus oxychloride (POCl₃).[1]

Experimental Protocol:

-

A solution of 6-bromo-1-hydroxyisoquinoline (9.205 g, 41.0 mmol) in phosphorus oxychloride (100 mL) is prepared in a round-bottom flask.

-

The reaction mixture is heated to 100 °C for 4 hours.

-

After cooling to room temperature, the excess POCl₃ is removed by concentration under reduced pressure.

-

The residue is dissolved in ethyl acetate.

-

The organic layer is washed sequentially with 5% aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography, eluting with a mixture of dichloromethane and hexane (e.g., 3:7 v/v), to yield 6-Bromo-1-chloroisoquinoline (6.176 g, 62% yield).[1]

Synthesis from 6-Bromoisoquinoline N-oxide

An alternative route utilizes 6-bromoisoquinoline N-oxide as the starting material.[5]

Experimental Protocol:

-

To a solution of 6-bromoisoquinoline N-oxide (1.82 g, 8.12 mmol) in dry dichloromethane (80 mL), phosphorus oxychloride (1.12 mL, 1.5 eq) is added dropwise at room temperature.

-

The reaction mixture is heated to 45 °C for 2 hours.

-

After cooling to room temperature, the solvent and excess POCl₃ are removed under vacuum.

-

The crude residue is redissolved in dichloromethane (100 mL).

-

The organic solution is washed with saturated aqueous sodium carbonate (Na₂CO₃) solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated.

-

The crude product is purified by flash column chromatography on silica gel, eluting with 2% methanol in dichloromethane, to afford 6-Bromo-1-chloroisoquinoline as a pale yellow solid.[5]

Synthesis of 6-Bromo-1-chloroisoquinoline.

Role in Drug Discovery and Signaling Pathways

The halogenated isoquinoline scaffold is a "privileged structure" in medicinal chemistry, and 6-Bromo-1-chloroisoquinoline serves as a versatile starting material for the synthesis of potent therapeutic agents. The presence of two distinct halogen atoms at positions 1 and 6 allows for selective functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.

While specific signaling pathways directly modulated by 6-Bromo-1-chloroisoquinoline itself are not extensively documented, its derivatives have shown significant promise as inhibitors of key enzymes involved in cancer progression.

Potential as PARP Inhibitors

Derivatives of isoquinolinone, which can be synthesized from 6-Bromo-1-chloroisoquinoline, have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality and targeted cell death.

Mechanism of PARP inhibition leading to synthetic lethality.

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Quinoline and isoquinoline derivatives have been explored as inhibitors of various kinases within this pathway. The versatile chemistry of 6-Bromo-1-chloroisoquinoline allows for the synthesis of derivatives that could potentially target PI3K, Akt, or mTOR, thereby inhibiting tumor progression.

Potential inhibition of the PI3K/Akt/mTOR pathway.

Safety and Handling

6-Bromo-1-chloroisoquinoline is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and can cause serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

6-Bromo-1-chloroisoquinoline is a chemical intermediate of significant interest to the scientific and drug development communities. Its well-defined synthesis routes and the potential for diverse chemical modifications make it a valuable tool for the creation of novel compounds with therapeutic potential. Further research into the biological activities of its derivatives is warranted to fully explore its applications in medicine and beyond. While a comprehensive set of experimental data for all its chemical properties is still emerging, the available information underscores its importance as a key building block in modern organic and medicinal chemistry.

References

The Structural Elucidation of 6-Bromo-1-chloroisoquinoline: A Technical Guide for Drug Discovery Professionals

An In-depth Guide to the Synthesis, Characterization, and Potential Applications of a Key Pharmaceutical Intermediate

Introduction

6-Bromo-1-chloroisoquinoline is a halogenated isoquinoline derivative that has garnered significant interest within the field of medicinal chemistry. Its unique structural features, including the presence of two distinct halogen atoms at positions 1 and 6, make it a versatile scaffold for the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of the structure elucidation of 6-Bromo-1-chloroisoquinoline, detailing its synthesis, spectroscopic characterization, and its emerging role as a key building block in the development of novel therapeutics, particularly in the realm of oncology. The isoquinoline core is a well-established pharmacophore, and its derivatives are known to exhibit a broad range of biological activities, including anticancer and antimicrobial properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-1-chloroisoquinoline is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | 6-bromo-1-chloroisoquinoline | [2] |

| CAS Number | 205055-63-6 | [2] |

| Molecular Formula | C₉H₅BrClN | [2] |

| Molecular Weight | 242.50 g/mol | [2] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 123-124 °C | [3] |

Synthesis of 6-Bromo-1-chloroisoquinoline

The synthesis of 6-Bromo-1-chloroisoquinoline can be achieved through several routes. Two common and effective methods are detailed below.

Method 1: From 6-Bromo-1-hydroxyisoquinoline

This method involves the chlorination of 6-bromo-1-hydroxyisoquinoline using phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

A solution of 6-bromo-1-hydroxyisoquinoline (9.205 g, 41.0 mmol) in phosphorus oxychloride (100 mL) is prepared in a round-bottom flask.

-

The reaction mixture is heated to 100°C for 4 hours.

-

After cooling, the excess POCl₃ is removed by concentration under reduced pressure.

-

The residue is then dissolved in ethyl acetate.

-

The organic layer is washed sequentially with 5% aqueous sodium bicarbonate (NaHCO₃), water, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate (MgSO₄) and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography, eluting with a mixture of dichloromethane and hexane (3:7 ratio), to yield 6-Bromo-1-chloroisoquinoline (6.176 g, 62% yield).[4]

Method 2: From 6-Bromoisoquinoline N-oxide

This alternative synthesis utilizes 6-bromoisoquinoline N-oxide as the starting material.

Experimental Protocol:

-

N-oxide 6-bromoisoquinoline (1.82 g, 8.12 mmol) is dissolved in dry dichloromethane (80 mL).

-

Phosphorus oxychloride (1.12 mL, 1.5 eq) is added dropwise to the solution at room temperature.

-

The reaction mixture is heated to 45°C for 2 hours.

-

After cooling to room temperature, the solvent and excess POCl₃ are removed under vacuum.

-

The crude residue is redissolved in dichloromethane (100 mL).

-

The solution is washed with saturated aqueous sodium carbonate (Na₂CO₃), water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated.

-

The resulting brown solid is purified by flash column chromatography using 2% methanol in dichloromethane as the eluent to afford 6-Bromo-1-chloroisoquinoline as a pale yellow solid.[4]

Synthesis Workflow:

Synthetic routes to 6-Bromo-1-chloroisoquinoline.

Spectroscopic Data for Structure Elucidation

The structural confirmation of 6-Bromo-1-chloroisoquinoline relies on a combination of spectroscopic techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and elemental composition of the molecule.

Experimental Protocol (DCI/NH₃):

-

A small amount of the sample is introduced into the ion source of the mass spectrometer.

-

Desolvation Chemical Ionization (DCI) is performed using ammonia (NH₃) as the reagent gas.

-

The resulting ions are analyzed to determine their mass-to-charge ratio (m/z).

Data:

| Technique | Ion | m/z |

| DCI/NH₃ | [M+H]⁺ | 241, 243 |

The observed ion cluster at m/z 241 and 243 is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br, and is consistent with the protonated molecule [C₉H₅BrClN + H]⁺.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Experimental Protocol for NMR:

-

Approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Predicted ¹H NMR Data (for 6-Bromoisoquinoline-1-carbonitrile in CDCl₃): [5]

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-3 | 8.3 | d |

| H-4 | 7.8 | d |

| H-5 | 8.1 | d |

| H-7 | 7.9 | dd |

| H-8 | 8.0 | s |

Predicted ¹³C NMR Data (for 6-Bromoisoquinoline-1-carbonitrile in CDCl₃): [5]

| Carbon | Chemical Shift (ppm) |

| C-1 | 142.1 |

| C-3 | 125.5 |

| C-4 | 137.2 |

| C-4a | 129.0 |

| C-5 | 130.8 |

| C-6 | 123.5 |

| C-7 | 133.2 |

| C-8 | 130.1 |

| C-8a | 138.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

General Experimental Protocol for FTIR (KBr Pellet):

-

A small amount of the sample (1-2 mg) is ground with dry potassium bromide (KBr) (100-200 mg).

-

The mixture is pressed into a thin, transparent pellet.

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Predicted Characteristic IR Absorptions (for 6-Bromoisoquinoline-1-carbonitrile): [5]

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | ~3050 |

| C=N (nitrile) | ~2225 |

| C=C, C=N (aromatic) | ~1620, 1580, 1490 |

| C-Br | ~680 |

For 6-Bromo-1-chloroisoquinoline, the strong nitrile absorption around 2225 cm⁻¹ would be absent. The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region and may overlap with other absorptions.

Structure Elucidation Workflow:

Workflow for the structural elucidation of 6-Bromo-1-chloroisoquinoline.

Role in Drug Discovery and Development

6-Bromo-1-chloroisoquinoline serves as a critical intermediate in the synthesis of various biologically active compounds. Its utility stems from the differential reactivity of the chloro and bromo substituents, allowing for selective functionalization through various cross-coupling reactions. This has made it a valuable tool in the development of kinase inhibitors for cancer therapy.

Many isoquinoline-based compounds have been shown to target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[1] The PI3K/Akt signaling cascade is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a common feature of many human cancers.

PI3K/Akt Signaling Pathway and Potential Inhibition by Isoquinoline Derivatives:

Simplified PI3K/Akt signaling pathway and potential points of inhibition by isoquinoline-based compounds.

Conclusion

6-Bromo-1-chloroisoquinoline is a synthetically valuable molecule with significant potential in drug discovery and development. This technical guide has provided a detailed overview of its synthesis and the analytical techniques employed for its structural elucidation. While experimental spectroscopic data remains somewhat elusive in the public domain, the information presented herein, based on available data and analysis of related structures, provides a solid foundation for researchers working with this important pharmaceutical intermediate. The continued exploration of the reactivity and biological applications of 6-Bromo-1-chloroisoquinoline is expected to lead to the discovery of novel therapeutic agents with improved efficacy and selectivity.

References

- 1. Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Bromo-1-chloro-isoquinoline | C9H5BrClN | CID 22250244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. scienceopen.com [scienceopen.com]

- 5. benchchem.com [benchchem.com]

physical and chemical properties of 6-Bromo-1-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 6-Bromo-1-chloroisoquinoline. It includes a summary of its known quantitative data, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in biological signaling pathways, particularly in the context of drug discovery and development.

Physical and Chemical Properties

6-Bromo-1-chloroisoquinoline is a halogenated aromatic heterocyclic compound. The presence of both bromine and chlorine atoms on the isoquinoline scaffold makes it a versatile intermediate in organic synthesis, particularly for the introduction of further functionalities through cross-coupling reactions.

Core Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrClN | [1][2][3] |

| Molecular Weight | 242.50 g/mol | [1][2][3] |

| Appearance | Light yellow or pale yellow solid | [3] |

| Melting Point | 111-115 °C | |

| Purity | ≥97% (HPLC) | |

| CAS Number | 205055-63-6 | [1][2][3] |

| XLogP3 | 3.8 | [1] |

| Exact Mass | 240.92939 Da | [1] |

| Topological Polar Surface Area | 12.9 Ų | [1] |

| Solubility | Soluble in organic solvents like ethanol and acetone. | |

| Storage | Store at room temperature or 0-8°C. |

Spectroscopic Data

While direct experimental spectra are not publicly available in all databases, typical spectroscopic characteristics can be inferred from data on similar compounds. Commercial suppliers indicate the availability of spectral data upon request.[4][5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the nine carbon atoms of the isoquinoline core, with chemical shifts influenced by the bromine and chlorine substituents.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the aromatic system, as well as C-Br and C-Cl stretching vibrations.

Experimental Protocols

Synthesis of 6-Bromo-1-chloroisoquinoline

A common synthetic route to 6-Bromo-1-chloroisoquinoline involves the treatment of 6-bromoisoquinolin-1(2H)-one with a chlorinating agent.

Method 1: From 6-bromo-1-hydroxyisoquinoline

A solution of 6-bromo-1-hydroxyisoquinoline (1 equivalent) in phosphorus oxychloride (POCl₃) is heated.[3] The reaction mixture is then concentrated, and the residue is worked up with an organic solvent (e.g., ethyl acetate) and washed with an aqueous bicarbonate solution, water, and brine.[3] The crude product is purified by silica gel chromatography to yield 6-Bromo-1-chloroisoquinoline.[3]

Method 2: From N-oxide 6-bromoisoquinoline

N-oxide 6-bromoisoquinoline is dissolved in a dry solvent like dichloromethane (DCM), and phosphorus oxychloride (POCl₃) is added. The reaction is heated, and after completion, the solvent and excess POCl₃ are removed under vacuum. The crude product is redissolved in DCM and washed with saturated sodium carbonate solution, water, and brine. The organic layer is dried and concentrated, and the final product is purified by flash column chromatography.[3]

Synthetic Routes to 6-Bromo-1-chloroisoquinoline.

Key Reactions

6-Bromo-1-chloroisoquinoline is a valuable substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 6-position.

Suzuki-Miyaura Coupling

This reaction is a versatile method for forming carbon-carbon bonds. A general protocol for the Suzuki-Miyaura coupling of a bromo-isoquinoline derivative is as follows:

-

Reaction Setup: In a reaction vessel, combine 6-Bromo-1-chloroisoquinoline (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[6][7]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[6][7]

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.[7][8]

-

Workup and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[7]

Suzuki-Miyaura Coupling Experimental Workflow.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of carbon-nitrogen bonds. A general protocol for the Buchwald-Hartwig amination of a bromo-isoquinoline derivative is as follows:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-Bromo-1-chloroisoquinoline (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a base (e.g., NaOtBu or Cs₂CO₃).[9][10]

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.[9][10]

-

Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.[10] The reaction progress is monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction is cooled, and the mixture is subjected to an aqueous workup to remove inorganic salts. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.[9]

Biological Significance and Signaling Pathways

While specific studies on the biological activity of 6-Bromo-1-chloroisoquinoline are limited, the isoquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[11][12][13] Halogenated isoquinolines, in particular, are key intermediates in the synthesis of potential therapeutic agents, including those with anticancer and antimicrobial properties.[14][15]

Derivatives of isoquinoline have been shown to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer.[11] Some of the prominent pathways include:

-

PI3K/Akt/mTOR Pathway: This is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Several isoquinoline-based compounds have been identified as inhibitors of this pathway, making them attractive candidates for cancer therapy.[11]

-

NF-κB Signaling Pathway: The NF-κB pathway plays a critical role in inflammation and immune responses and is often dysregulated in cancer. Certain isoquinoline derivatives have demonstrated the ability to inhibit this pathway.[12]

-

MAPK/ERK Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Some isoquinoline alkaloids have been found to interfere with this signaling cascade.[13]

The reactivity of the bromine and chlorine substituents in 6-Bromo-1-chloroisoquinoline allows for the systematic modification of the isoquinoline core, enabling the generation of libraries of novel compounds for screening against these and other important biological targets.

General Signaling Pathways Modulated by Isoquinolines.

References

- 1. 6-Bromo-1-chloro-isoquinoline | C9H5BrClN | CID 22250244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 6-Bromo-1-chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. 6-Bromo-1-chloroisoquinoline(205055-63-6) 1H NMR spectrum [chemicalbook.com]

- 5. 7-BROMO-1-CHLOROISOQUINOLINE(215453-51-3) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Bromo-1-chloroisoquinoline (CAS Number: 205055-63-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1-chloroisoquinoline is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a reactive chloro group at the 1-position and a bromo group at the 6-position, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 6-Bromo-1-chloroisoquinoline, with a focus on its role as a key intermediate in the development of novel therapeutics, particularly kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent transformations are provided, alongside key analytical data and visualizations of synthetic pathways and relevant biological signaling cascades.

Chemical and Physical Properties

6-Bromo-1-chloroisoquinoline is a light yellow solid at room temperature.[1] Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 205055-63-6 |

| Molecular Formula | C₉H₅BrClN |

| Molecular Weight | 242.50 g/mol [1][2][3][4] |

| IUPAC Name | 6-bromo-1-chloroisoquinoline |

| InChI | 1S/C9H5BrClN/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H[2] |

| InChIKey | VOAHGGQULSSGQW-UHFFFAOYSA-N[5] |

| SMILES | c1c(cc2c(c1)c(ncc2)Cl)Br[5] |

| MDL Number | MFCD06738661[5] |

| PubChem CID | 22250244[1] |

| Physical Property | Value |

| Appearance | Light yellow solid[1] |

| Purity | ≥95% to ≥97% (HPLC)[1][6] |

| Storage Conditions | Store at 0-8°C[1] or room temperature[3] |

| Topological Polar Surface Area | 12.9 Ų[7] |

| XLogP3 | 3.8[7] |

Spectroscopic Data

Precise spectroscopic data is essential for the identification and characterization of 6-Bromo-1-chloroisoquinoline.

Mass Spectrometry

Mass spectrometry of 6-Bromo-1-chloroisoquinoline is characterized by the isotopic pattern of bromine and chlorine. The molecular ion peak will appear as a cluster of peaks due to the presence of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

| Technique | Observed m/z | Interpretation |

| DCI/NH₃ | 241, 243 | (M+H)⁺[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Proton | Predicted δ (ppm) | Multiplicity |

| H-3 | 8.3 | d |

| H-4 | 7.8 | d |

| H-5 | 8.1 | d |

| H-7 | 7.9 | dd |

| H-8 | 8.0 | s |

Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Carbon | Predicted δ (ppm) |

| C-1 | 142.1 |

| C-3 | 125.5 |

| C-4 | 137.2 |

| C-4a | 129.0 |

| C-5 | 130.8 |

| C-6 | 123.5 |

| C-7 | 133.2 |

| C-8 | 130.1 |

| C-8a | 138.5 |

Synthesis of 6-Bromo-1-chloroisoquinoline

Two primary synthetic routes for 6-Bromo-1-chloroisoquinoline have been reported, starting from either 6-bromo-1-hydroxyisoquinoline or N-oxide 6-bromoisoquinoline.

Synthesis from 6-Bromo-1-hydroxyisoquinoline

This method involves the chlorination of 6-bromo-1-hydroxyisoquinoline using phosphorus oxychloride (POCl₃).

Experimental Protocol:

A solution of 6-bromo-1-hydroxyisoquinoline (9.205 g, 41.0 mmol) in phosphorus oxychloride (100 mL) is heated to 100°C for 4 hours.[8] After cooling, the reaction mixture is concentrated to dryness. The residue is then dissolved in ethyl acetate and washed sequentially with 5% aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure. The crude product is purified by silica gel chromatography using a mixture of dichloromethane and hexane (3:7) as the eluent to yield 6-Bromo-1-chloroisoquinoline (6.176 g, 62% yield).[8]

Synthesis from N-oxide 6-bromoisoquinoline

This alternative route utilizes N-oxide 6-bromoisoquinoline and phosphorus oxychloride in dichloromethane.

Experimental Protocol:

To a solution of N-oxide 6-bromoisoquinoline (1.82 g, 8.12 mmol) in dry dichloromethane (80 mL) at room temperature, phosphorus oxychloride (1.12 mL, 1.5 eq) is added dropwise. The reaction mixture is then heated to 45°C for 2 hours. After cooling to room temperature, the solvent and excess phosphorus oxychloride are removed under vacuum. The crude residue is redissolved in dichloromethane (100 mL) and washed with saturated aqueous sodium carbonate solution, water, and brine. The organic layer is dried over sodium sulfate and concentrated. The resulting brown solid is purified by flash column chromatography using 2% methanol in dichloromethane to afford 6-Bromo-1-chloroisoquinoline as a pale yellow solid.

Reactivity and Key Transformations

The two distinct halogen substituents on the isoquinoline core of 6-Bromo-1-chloroisoquinoline allow for a range of selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.[4] The chlorine atom at the 1-position is highly susceptible to nucleophilic aromatic substitution, while the bromine atom at the 6-position is well-suited for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For 6-Bromo-1-chloroisoquinoline, this reaction is expected to occur selectively at the more reactive C-Br bond.

General Experimental Protocol:

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 6-Bromo-1-chloroisoquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 equiv.), and a base like potassium carbonate or cesium fluoride (2.0-3.0 equiv.). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water. Heat the reaction mixture (typically 80-100°C) and monitor its progress by TLC or LC-MS. Upon completion, cool the mixture, and perform an aqueous workup followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a key method for the formation of carbon-nitrogen bonds. It allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the isoquinoline ring.

General Experimental Protocol:

In an inert atmosphere glovebox or under a stream of inert gas, combine 6-Bromo-1-chloroisoquinoline (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃, NaOtBu) in a reaction vessel. Add an anhydrous, degassed solvent such as THF or toluene. Heat the reaction mixture (typically 90-110°C) for several hours, monitoring by TLC or LC-MS. After cooling, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. This reaction provides a route to 6-alkynyl-1-chloroisoquinolines.

General Experimental Protocol:

To a dry reaction flask under an inert atmosphere, add 6-Bromo-1-chloroisoquinoline (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in an anhydrous solvent like THF or DMF. Add the terminal alkyne (1.1-1.5 equiv.) and stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the isoquinoline nitrogen atom activates the C1 position for nucleophilic aromatic substitution (SNAᵣ). The chloro group at this position can be displaced by a variety of nucleophiles, such as alkoxides, amines, and thiols.

General Experimental Protocol:

Dissolve 6-Bromo-1-chloroisoquinoline in a suitable solvent and add the nucleophile (e.g., sodium methoxide, ammonia, or a primary/secondary amine). The reaction may proceed at room temperature or require heating, depending on the nucleophilicity of the attacking species. Monitor the reaction by TLC or LC-MS. After the reaction is complete, perform an appropriate workup to isolate the product, which may involve extraction and purification by chromatography or recrystallization.

Applications in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. 6-Bromo-1-chloroisoquinoline serves as a key starting material for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics.[10][11] Derivatives of this compound have the potential to target signaling pathways that are often dysregulated in cancer, such as the RAS-RAF-MEK-ERK and PI3K/Akt/mTOR pathways.[10]

The ability to selectively functionalize the 6-bromo and 1-chloro positions allows for the generation of diverse libraries of compounds for high-throughput screening against various kinase targets. For instance, Suzuki-Miyaura or Buchwald-Hartwig reactions at the C6 position can introduce moieties that bind to the hinge region or other pockets of the kinase active site, while modifications at the C1 position can be used to tune solubility and other pharmacokinetic properties.

Safety and Handling

6-Bromo-1-chloroisoquinoline is classified as toxic if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

6-Bromo-1-chloroisoquinoline is a valuable and versatile building block for organic synthesis and drug discovery. Its dual halogenation at strategic positions on the isoquinoline core provides a platform for the synthesis of a wide array of complex molecules through selective and sequential functionalization. The detailed synthetic protocols and an understanding of its reactivity patterns outlined in this guide will be beneficial for researchers and scientists in the pharmaceutical and chemical industries, enabling the exploration of novel chemical space and the development of new therapeutic agents.

References

- 1. 6-Bromoquinoline(5332-25-2) 1H NMR [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthonix, Inc > 205055-63-6 | 6-Bromo-1-chloroisoquinoline [synthonix.com]

- 6. 205055-63-6 Cas No. | 6-Bromo-1-chloroisoquinoline | Apollo [store.apolloscientific.co.uk]

- 7. 6-Bromo-1-chloro-isoquinoline | C9H5BrClN | CID 22250244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Bromo-1-chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 6-Bromo-1-chloroisoquinoline [myskinrecipes.com]

Synthesis of 6-Bromo-1-chloroisoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for 6-Bromo-1-chloroisoquinoline, a key intermediate in pharmaceutical research and development. This document outlines the prevalent synthetic methodologies, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways.

Introduction

6-Bromo-1-chloroisoquinoline is a valuable heterocyclic building block in medicinal chemistry. The presence of the bromine and chlorine atoms at specific positions allows for diverse downstream functionalization, making it an important precursor for the synthesis of a wide range of biologically active molecules. This guide focuses on two principal and well-documented methods for its preparation: the chlorination of 6-bromoisoquinolin-1(2H)-one and the treatment of 6-bromoisoquinoline N-oxide with a chlorinating agent.

Synthetic Pathways

The synthesis of 6-Bromo-1-chloroisoquinoline is most commonly achieved through two primary routes, both of which are reliable and have been reported with good yields.

-

From 6-Bromoisoquinolin-1(2H)-one: This method involves the direct chlorination of the lactam functionality of 6-bromoisoquinolin-1(2H)-one (also known as 6-bromo-1-hydroxyisoquinoline) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

-

From 6-Bromoisoquinoline N-oxide: This approach utilizes the reaction of 6-bromoisoquinoline N-oxide with phosphorus oxychloride (POCl₃) in a suitable solvent to yield the desired product.

The following diagram illustrates these two synthetic pathways.

Caption: Synthetic routes to 6-Bromo-1-chloroisoquinoline.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthetic methods.

| Starting Material | Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purification Method | Reference |

| 6-Bromoisoquinolin-1(2H)-one | POCl₃ | None | 100 | 4 | 62 | Column Chromatography (Silica gel, CH₂Cl₂:hexane) | [1] |

| 6-Bromoisoquinoline N-oxide | POCl₃ | Dichloromethane (DCM) | 45 | 2 | Not explicitly stated | Column Chromatography (Silica gel, 2% MeOH in DCM) | [1] |

Experimental Protocols

Detailed experimental procedures for the synthesis of 6-Bromo-1-chloroisoquinoline are provided below.

Method 1: From 6-Bromoisoquinolin-1(2H)-one[1]

Materials:

-

6-Bromo-1-hydroxyisoquinoline (6-bromoisoquinolin-1(2H)-one)

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

A solution of 6-bromo-1-hydroxyisoquinoline (9.205 g, 41.0 mmol) in phosphorus oxychloride (100 mL) is prepared.

-

The reaction mixture is heated to 100°C for 4 hours.

-

After the reaction is complete, the mixture is concentrated to dryness under reduced pressure.

-

The residue is dissolved in ethyl acetate.

-

The organic layer is washed sequentially with a 5% aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and then concentrated.

-

The crude product is purified by silica gel column chromatography, eluting with a mixture of dichloromethane and hexane (3:7) to afford 6-Bromo-1-chloroisoquinoline.

Method 2: From 6-Bromoisoquinoline N-oxide[1]

Materials:

-

6-Bromoisoquinoline N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Dry Dichloromethane (DCM)

-

Saturated Sodium carbonate (Na₂CO₃) solution

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

Procedure:

-

6-Bromoisoquinoline N-oxide (1.82 g, 8.12 mmol) is dissolved in dry dichloromethane (80 mL).

-

Phosphorus oxychloride (1.12 mL, 1.5 equivalents) is added dropwise at room temperature.

-

The reaction mixture is heated to 45°C for 2 hours.

-

After cooling to room temperature, the dichloromethane and excess phosphorus oxychloride are removed under vacuum.

-

The crude residue is redissolved in 100 mL of dichloromethane.

-

The organic solution is washed with saturated aqueous sodium carbonate, water, and brine.

-

The separated organic layer is dried over anhydrous sodium sulfate and concentrated to give a brown solid.

-

The crude product is purified by flash column chromatography using 2% methanol in dichloromethane as the eluent to yield 6-Bromo-1-chloroisoquinoline as a pale yellow solid.

References

6-Bromo-1-chloroisoquinoline molecular weight and formula

An In-Depth Technical Guide on 6-Bromo-1-chloroisoquinoline

This document provides a comprehensive overview of the fundamental physicochemical properties of 6-Bromo-1-chloroisoquinoline, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Data

6-Bromo-1-chloroisoquinoline is a halogenated heterocyclic aromatic compound. A summary of its key molecular identifiers is presented below for quick reference. This data is crucial for stoichiometric calculations, analytical characterization, and database referencing.

| Parameter | Value |

| Molecular Formula | C9H5BrClN[1][2][3][4] |

| Molecular Weight | 242.5 g/mol [1][2][3][4] |

| CAS Number | 205055-63-6[1][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis of related bromo-chloro-isoquinoline derivatives are often proprietary or described within specific patent literature. However, a general synthetic approach can be inferred from publicly available information. One common method for the synthesis of chloro-substituted isoquinolines involves the treatment of the corresponding isoquinoline N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl3). The starting material, a brominated isoquinoline N-oxide, would be synthesized from the parent brominated isoquinoline. Purification of the final product is typically achieved through column chromatography.

Visualizing Molecular Relationships

To clarify the relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight, the following logical diagram is provided.

Caption: Logical flow from compound name to molecular formula and weight.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Halogenated Isoquinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with significant pharmacological activities. The strategic introduction of halogen atoms onto this privileged heterocyclic system has profound effects on the physicochemical and biological properties of the resulting molecules, often leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the discovery and history of halogenated isoquinolines, detailing key synthetic milestones, experimental protocols, and the evolution of our understanding of their biological significance.

A Historical Overview: From Coal Tar to Targeted Therapeutics

The journey of isoquinoline chemistry began in 1885 when Hoogewerf and van Dorp first isolated the parent isoquinoline from coal tar[1]. The initial focus was on the synthesis of the core isoquinoline ring system, leading to the development of seminal named reactions that are still in use today.

A chronological overview of the key synthetic developments that paved the way for halogenated isoquinolines is presented below:

-

1893: The Bischler-Napieralski Reaction. This intramolecular cyclization of β-arylethylamides provided a versatile route to 3,4-dihydroisoquinolines, which could be subsequently dehydrogenated to isoquinolines[2]. This method laid the groundwork for accessing a variety of substituted isoquinoline precursors.

-

1893: The Pomeranz-Fritsch Reaction. This acid-catalyzed cyclization of benzalaminoacetals offered a direct route to the isoquinoline nucleus[3].

-

1911: The Pictet-Spengler Reaction. A variation of the Bischler-Napieralski reaction, this method involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline[2].

The advent of these foundational synthetic methods opened the door for chemists to explore the functionalization of the isoquinoline core, including the introduction of halogen atoms. While a precise, singular "discovery" of the first halogenated isoquinoline is difficult to pinpoint in the historical literature, early examples of their synthesis emerged as chemists began to apply known halogenation techniques to this new class of heterocycles. The development of methods for the regioselective halogenation of the isoquinoline ring was a critical step in unlocking their therapeutic potential.

Synthetic Methodologies for Halogenated Isoquinolines

The synthesis of halogenated isoquinolines can be broadly categorized into two approaches: direct halogenation of a pre-formed isoquinoline ring and the construction of the halogenated isoquinoline core from halogenated precursors.

Direct Halogenation of the Isoquinoline Ring

Direct electrophilic halogenation of isoquinoline typically occurs on the benzene ring, with the position of substitution influenced by the reaction conditions and the directing effects of existing substituents.

Experimental Protocols:

-

Bromination:

-

Synthesis of 5-Bromoisoquinoline: Isoquinoline is treated with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures to regioselectively yield 5-bromoisoquinoline.

-

Synthesis of 5,8-Dibromoisoquinoline: The use of excess NBS under similar conditions can lead to the formation of 5,8-dibromoisoquinoline.

-

-

Chlorination:

-

Synthesis of 1-Chloroisoquinoline: A common method involves the treatment of isoquinoline N-oxide with phosphoryl chloride (POCl₃).

-

-

Iodination:

Synthesis from Halogenated Precursors

Building the isoquinoline ring from already halogenated starting materials offers greater control over the final substitution pattern.

Experimental Protocols:

-

Sandmeyer Reaction: This versatile reaction allows for the conversion of an amino group on an isoquinoline ring to a halogen via a diazonium salt intermediate. This is a key method for introducing halogens at positions that are not easily accessible through direct halogenation[6][7][8][9][10].

-

General Procedure: An aminoisoquinoline is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. Subsequent treatment with a copper(I) halide (CuX, where X = Cl, Br) or potassium iodide (for iodination) yields the corresponding haloisoquinoline.

-

-

Synthesis of 4-Fluoroisoquinoline: A multi-step synthesis starting from isoquinoline involves bromination to 4-bromoisoquinoline, followed by ammonolysis to 4-aminoisoquinoline. The amino group is then converted to a fluorine via a diazonium fluoroborate salt (Balz-Schiemann reaction).

Quantitative Biological Activity of Halogenated Isoquinolines

The introduction of halogens can significantly modulate the biological activity of isoquinolines. The following tables summarize key quantitative data for various halogenated isoquinoline derivatives, highlighting their potential in different therapeutic areas.

| Compound ID | Halogen Substitution | Target/Organism | Activity (IC₅₀/MIC) | Reference |

| Anticancer Activity | ||||

| Lamellarin D | Multiple | Topoisomerase I | Sub-nanomolar | [11] |

| Lamellarin N | Multiple | Melanoma (SK-MEL-5) | 0.187 µM | [11] |

| 7-Fluoro-isoquinoline derivative | 7-Fluoro | PDE4B | ~50-60% inhibition | [12] |

| 6-Chloro-isoquinoline derivative | 6-Chloro | PDE4B | ~50-60% inhibition | [12] |

| Naphthalenyl sulfonyl isoquinoline | - | Breast Cancer (MCF-7) | 16.1 µM | [12] |

| Thiophenyl sulfonyl isoquinoline | - | Breast Cancer (MCF-7) | 19.8 µM | [12] |

| Antimicrobial Activity | ||||

| HSN584 | Alkynyl isoquinoline | Staphylococcus aureus (MRSA) | 4 µg/mL | [13] |

| HSN739 | Alkynyl isoquinoline | Staphylococcus aureus (MRSA) | 4-8 µg/mL | [13] |

| 4-Methoxy phenyl substituted isoquinoline | 4-Methoxy phenyl | Aspergillus niger | 4 µM | [12] |

| 4-Methoxy phenyl substituted isoquinoline | 4-Methoxy phenyl | Candida albicans | 4 µM | [12] |

| Enzyme Inhibition | ||||

| Pyrazolo[3,4-g]isoquinoline (1b) | Nitro | Haspin Kinase | 57 nM | [14] |

| Pyrazolo[3,4-g]isoquinoline (1c) | Nitro | Haspin Kinase | 66 nM | [14] |

| Pyrazolo[3,4-g]isoquinoline (2c) | Amino | Haspin Kinase | 62 nM | [14] |

| Palmatine | Quaternary isoquinoline alkaloid | Soluble Epoxide Hydrolase | 29.6 µM | [15] |

| Berberine | Quaternary isoquinoline alkaloid | Soluble Epoxide Hydrolase | 33.4 µM | [15] |

| Jatrorrhizine | Quaternary isoquinoline alkaloid | Soluble Epoxide Hydrolase | 27.3 µM | [15] |

Signaling Pathways and Experimental Workflows

The biological effects of halogenated isoquinolines are often mediated through their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Certain isoquinolone derivatives have been identified as potent JNK inhibitors.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Some isoquinoline alkaloids have been shown to modulate this pathway.

Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of a halogenated isoquinoline against a specific kinase.

Experimental Workflow: Antimicrobial Susceptibility Testing

This diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a halogenated isoquinoline against a microbial strain.

Conclusion

The journey of halogenated isoquinolines, from their synthetic origins rooted in classical organic chemistry to their current status as promising scaffolds in drug discovery, is a testament to the enduring power of chemical innovation. The strategic incorporation of halogens has consistently proven to be a valuable tool for fine-tuning the biological activity of these versatile heterocycles. As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the exploration of novel halogenated isoquinolines will undoubtedly continue to yield exciting new therapeutic candidates for a wide range of human diseases. This guide serves as a foundational resource for researchers poised to contribute to the next chapter in the rich history of this remarkable class of compounds.

References

- 1. assayquant.com [assayquant.com]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Isoquinoline synthesis [quimicaorganica.org]

- 4. researchgate.net [researchgate.net]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. mdpi.com [mdpi.com]

- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drs.nio.res.in [drs.nio.res.in]

- 11. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Spectroscopic Profile of 6-Bromo-1-chloroisoquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-1-chloroisoquinoline, a key intermediate in medicinal chemistry and drug discovery.[1] The information is tailored for researchers, scientists, and professionals in drug development, offering a structured presentation of mass spectrometry, infrared, and nuclear magnetic resonance data, alongside detailed experimental protocols and a logical workflow for structural elucidation.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for 6-Bromo-1-chloroisoquinoline (CAS No: 205055-63-6), with a molecular formula of C9H5BrClN and a molecular weight of 242.5 g/mol .[2][3]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and the presence of bromine and chlorine atoms through the characteristic isotopic pattern.

| Ion | m/z | Interpretation |

| [M+H]⁺ | 241, 243 | Molecular ion plus a proton, showing the Br isotope pattern. |

| Isotopic Pattern | M, M+2, M+4 | The presence of one bromine and one chlorine atom results in a characteristic isotopic cluster for the molecular ion. |

Table 1: Mass Spectrometry Data for 6-Bromo-1-chloroisoquinoline.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-3 | 7.5 - 7.7 | d | ~ 5.5 |

| H-4 | 8.2 - 8.4 | d | ~ 5.5 |

| H-5 | 8.0 - 8.2 | d | ~ 8.8 |

| H-7 | 7.8 - 8.0 | dd | ~ 8.8, ~1.8 |

| H-8 | 8.3 - 8.5 | d | ~ 1.8 |

Table 2: Predicted ¹H NMR Data for 6-Bromo-1-chloroisoquinoline.

¹³C NMR (Predicted)

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-1 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 138 - 140 |

| C-4a | 127 - 129 |

| C-5 | 130 - 132 |

| C-6 | 123 - 125 |

| C-7 | 135 - 137 |

| C-8 | 128 - 130 |

| C-8a | 143 - 145 |

Table 3: Predicted ¹³C NMR Data for 6-Bromo-1-chloroisoquinoline.

Infrared (IR) Spectroscopy

The IR spectrum of 6-Bromo-1-chloroisoquinoline is expected to exhibit characteristic absorption bands for aromatic C-H and C=C stretching vibrations. The presence of the C-Br and C-Cl bonds will also give rise to absorptions in the fingerprint region.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-Cl Stretch | 850 - 550 | Strong |

| C-Br Stretch | 690 - 515 | Strong |

Table 4: Predicted IR Absorption Data for 6-Bromo-1-chloroisoquinoline.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 10-20 mg of 6-Bromo-1-chloroisoquinoline for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.[4][6]

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.[4]

-

If any solid particles are present, filter the solution through a small plug of glass wool inserted into the pipette.[4]

-

Securely cap the NMR tube before insertion into the spectrometer.[6]

Data Acquisition:

-

Insert the NMR tube into the spectrometer.[6]

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[6]

-

For ¹H NMR, acquire the spectrum using a standard one-pulse sequence. Typically, 8-16 scans are sufficient for a sample of this concentration.

-

For ¹³C NMR, use a standard proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[4]

-

Process the acquired Free Induction Decay (FID) with a Fourier transform, followed by phasing and baseline correction to obtain the final spectrum.[4]

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

-

Grind a small amount (1-2 mg) of 6-Bromo-1-chloroisoquinoline with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[6]

-

Continue grinding until a fine, homogeneous powder is obtained.[6]

-

Place a portion of the powdered mixture into a pellet die and apply high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.[6]

-

Record a background spectrum of the empty sample compartment.[6]

-

Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.[6]

Mass Spectrometry Protocol (Direct Infusion)

Sample Preparation:

-

Prepare a dilute solution of 6-Bromo-1-chloroisoquinoline in a suitable volatile solvent, such as methanol or acetonitrile.

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion.

-

For electron ionization (EI), the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[6]

-

A detector records the abundance of each ion to generate the mass spectrum.[6]

Spectroscopic Analysis Workflow

The structural elucidation of 6-Bromo-1-chloroisoquinoline from its spectroscopic data follows a logical progression. The following diagram illustrates this workflow.

References

An In-depth Technical Guide to the Solubility of 6-Bromo-1-chloroisoquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-1-chloroisoquinoline, a key intermediate in medicinal chemistry and organic synthesis.[1] While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes detailed experimental protocols for determining these values in a laboratory setting. Understanding the solubility of 6-Bromo-1-chloroisoquinoline is crucial for its application in synthesis, purification, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-1-chloroisoquinoline is presented below.

| Property | Value |

| CAS Number | 205055-63-6[2][3][4][5][6] |

| Molecular Formula | C₉H₅BrClN[1][2][3][7][8] |

| Molecular Weight | 242.5 g/mol [1][2][3][7][8] |

| Appearance | Light yellow solid[1] |

| Purity | ≥ 97%[1] |

| Storage | Room temperature, sealed in a dry place[9] |

Solubility Data

Currently, there is a lack of specific, publicly available quantitative solubility data for 6-Bromo-1-chloroisoquinoline in common organic solvents. Qualitative assessments suggest it is likely soluble in various organic solvents, a common characteristic for similar heterocyclic compounds. For a related isomer, 1-Bromo-6-chloroisoquinoline, it is noted to be slightly soluble in organic solvents like ethanol and acetone.

To facilitate research and development, the following table is provided as a template for presenting experimentally determined solubility data. Researchers are encouraged to use the protocols outlined in this guide to generate their own data.

Table 1: Experimentally Determined Solubility of 6-Bromo-1-chloroisoquinoline in Common Organic Solvents at 25°C (Note: The data below is illustrative. Researchers should replace these values with their own experimental results.)

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value |

| N,N-Dimethylformamide (DMF) | Experimental Value | Calculated Value |

| Dichloromethane (DCM) | Experimental Value | Calculated Value |

| Chloroform | Experimental Value | Calculated Value |

| Acetone | Experimental Value | Calculated Value |

| Ethyl Acetate | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Methanol | Experimental Value | Calculated Value |

| Tetrahydrofuran (THF) | Experimental Value | Calculated Value |

Experimental Protocols

For accurate and reproducible solubility measurements, standardized experimental protocols are essential. The following methodologies are recommended for determining the equilibrium solubility of 6-Bromo-1-chloroisoquinoline.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[10][11][12][13][14]

Objective: To determine the saturation concentration of 6-Bromo-1-chloroisoquinoline in a specific solvent at a controlled temperature.

Materials:

-

6-Bromo-1-chloroisoquinoline

-

Selected organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, THF, Dichloromethane)[11][15]

-

Scintillation vials or sealed flasks[11]

-

Thermostatically controlled orbital shaker or water bath[11]

-

Analytical balance[11]

-

Centrifuge[11]

-

Syringe filters (e.g., 0.22 µm PTFE)[11]

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer[11]

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid 6-Bromo-1-chloroisoquinoline to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure that saturation is achieved.[11][14][16]

-

Equilibration: Securely cap the vials to prevent solvent evaporation.[15][16] Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11][15][16]

-

Phase Separation: After the equilibration period, allow the vials to stand to let the undissolved solid settle. For a more effective separation, centrifuge the samples at high speed.[11][14]

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Filter the sample using a syringe filter to remove any remaining solid particles.[11][16]

-

Analysis: Dilute the filtered sample with a suitable solvent. Analyze the concentration of 6-Bromo-1-chloroisoquinoline in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.[11][15][16]

-

Calculation: Calculate the original solubility from the measured concentration, accounting for any dilutions. Express the solubility in units such as mg/mL or mol/L.[11][15][16]

High-Throughput Screening (HTS) for Solubility

For a more rapid assessment of solubility across multiple solvents, a high-throughput screening method can be employed.[16]

Objective: To quickly estimate the solubility of 6-Bromo-1-chloroisoquinoline in a range of solvents.

Materials:

-

6-Bromo-1-chloroisoquinoline

-

A panel of organic solvents

-

96-well microplate[16]

-

Automated liquid handler (optional)

-

Plate shaker[16]

-

Plate reader (e.g., UV-Vis spectrophotometer) or HPLC with an autosampler[16]

Procedure:

-

Compound Preparation: Prepare a stock solution of the compound in a solvent in which it is highly soluble, such as DMSO.[16]

-

Plating: In a 96-well plate, add a small, fixed amount of the stock solution to each well. Evaporate the solvent, leaving a thin film of the compound.[16]

-

Solvent Addition: Add the selected organic solvents to the wells.[16]

-

Equilibration: Seal the plate and shake for a specified period (e.g., 2-24 hours) at a controlled temperature.[16]

-

Measurement: Measure the concentration of the dissolved compound. This can be done by direct UV-Vis absorbance reading of the plate or by analyzing aliquots via HPLC.[16] The solubility can then be estimated based on the measured concentration.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a chemical compound like 6-Bromo-1-chloroisoquinoline.

Caption: Workflow for determining compound solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Bromo-1-chloro-isoquinoline | C9H5BrClN | CID 22250244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. 2abiotech.net [2abiotech.net]

- 6. 6-Bromo-1-chloroisoquinoline | [frontierspecialtychemicals.com]

- 7. 6-Bromo-1-chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. 1824270-14-5|6-Bromo-8-chloroisoquinoline|BLD Pharm [bldpharm.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. benchchem.com [benchchem.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of 6-Bromo-1-chloroisoquinoline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-chloroisoquinoline is a halogenated isoquinoline derivative that has emerged as a versatile scaffold in medicinal chemistry.[1][2] While direct biological data on the parent compound is limited, its true potential lies in its utility as a key intermediate for the synthesis of a diverse array of biologically active molecules.[3] The presence of two distinct halogen atoms at positions 1 and 6 offers strategic handles for selective chemical modifications, enabling the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the potential biological activities of 6-Bromo-1-chloroisoquinoline by examining the reported activities of its derivatives, focusing on their roles as kinase inhibitors and cytotoxic agents. The guide also details relevant experimental protocols and visualizes key synthetic and signaling pathways.

Synthetic Versatility: A Gateway to Bioactive Compounds

The chemical structure of 6-Bromo-1-chloroisoquinoline, featuring a reactive chloro group at the 1-position and a bromo group at the 6-position, makes it an ideal starting material for developing novel therapeutic agents. The chlorine atom can be readily displaced by various nucleophiles, while the bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] This dual reactivity allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functionalities at these two key positions.

A general workflow for the synthesis of bioactive derivatives from a bromo-isoquinoline core is depicted below.

Caption: General workflow for the synthesis and development of drug candidates from 6-Bromo-1-chloroisoquinoline.

Potential Biological Activities

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[4] Derivatives of halogenated isoquinolines have shown promise in several therapeutic areas, including oncology and infectious diseases.[2]

Kinase Inhibition

Many kinase inhibitors based on quinoline and isoquinoline scaffolds target receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation and survival.[1] These kinases are key components of signaling pathways that are often dysregulated in various cancers. While specific data for 6-Bromo-1-chloroisoquinoline derivatives is not available, the following table presents illustrative data for hypothetical kinase inhibitors derived from a similar 6-Bromoisoquinoline scaffold to demonstrate their potential.[1]

Table 1: Illustrative In Vitro Kinase Inhibitory Activity of Hypothetical 6-Substituted Isoquinoline Derivatives [1]

| Compound ID | Target Kinase | IC50 (nM) |

| 1a | EGFR | 150 |

| 1b | VEGFR2 | 98 |

| 2a | c-Met | 45 |

| 2b | PI3Kα | 210 |

| Disclaimer: The data in this table is for illustrative purposes, based on derivatives of 6-Bromoisoquinoline-1-carbonitrile, and may not be representative of derivatives of 6-Bromo-1-chloroisoquinoline.[1] |

One of the key signaling cascades often targeted by such inhibitors is the RAS-RAF-MEK-ERK pathway.

Caption: Potential inhibition of the RAS-RAF-MEK-ERK signaling pathway by isoquinoline-based kinase inhibitors.[1]

Cytotoxic Activity

Derivatives of related bromo-substituted heterocyclic compounds, such as 6-bromo quinazolines, have demonstrated cytotoxic effects against various cancer cell lines.[5] Structure-activity relationship studies on these compounds indicate that the nature of the substituent introduced at the bromo-position significantly influences their anticancer potency.[5]

Table 2: Cytotoxic Activity of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives [5]

| Compound ID | Cell Line | Cell Type | IC50 (µM) |

| 8a | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 |

| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | |

| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | |

| Erlotinib | MCF-7 | Breast Adenocarcinoma | 9.9 ± 0.14 |

Note: The data in this table is for 6-bromo quinazoline derivatives, which are structurally related to isoquinolines and suggest the potential for cytotoxic activity in derivatives of 6-Bromo-1-chloroisoquinoline.[5]

Other Potential Activities

The halogenated isoquinoline scaffold has been associated with a broad range of biological activities beyond kinase inhibition and cytotoxicity. These include potential anti-inflammatory, antimicrobial, and antiparasitic properties.[2] For instance, derivatives of 6-bromo-1,3-dichloroisoquinoline have been identified as inhibitors of cytochrome P450 enzymes, such as CYP1A2 and CYP2C19, which could have implications for drug metabolism studies.[6]

Experimental Protocols

Synthesis of 6-Bromo-1-chloroisoquinoline[7]

A solution of 6-bromo-1-hydroxyisoquinoline (9.205 g, 41.0 mmol) in phosphorus oxychloride (POCl3, 100 mL) is heated to 100°C for 4 hours. The reaction mixture is then concentrated to dryness. The resulting residue is dissolved in ethyl acetate, and the organic layer is washed sequentially with 5% sodium bicarbonate (NaHCO3) solution, water, and brine. The organic layer is then dried over magnesium sulfate (MgSO4) and concentrated. The crude product is purified by silica gel chromatography using a mixture of dichloromethane (CH2Cl2) and hexane (3:7) as the eluent to yield 6-Bromo-1-chloroisoquinoline.

General Protocol for Suzuki-Miyaura Coupling[1]